PD-1/PD-L1-IN-31 PD-1/PD-L1-IN-31
Brand Name: Vulcanchem
CAS No.:
VCID: VC16626239
InChI: InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1
SMILES:
Molecular Formula: C24H24ClFN2O3
Molecular Weight: 442.9 g/mol

PD-1/PD-L1-IN-31

CAS No.:

Cat. No.: VC16626239

Molecular Formula: C24H24ClFN2O3

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

PD-1/PD-L1-IN-31 -

Specification

Molecular Formula C24H24ClFN2O3
Molecular Weight 442.9 g/mol
IUPAC Name 2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol
Standard InChI InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1
Standard InChI Key SKMKMWIWIWXGIK-QFIPXVFZSA-N
Isomeric SMILES COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F
Canonical SMILES COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F

Introduction

Biological Mechanisms of the PD-1/PD-L1 Pathway

Molecular Interactions and Immunosuppressive Signaling

The programmed death-1 (PD-1) receptor, expressed on activated T cells, binds to its ligand PD-L1, which is frequently overexpressed on tumor cells and antigen-presenting cells (APCs). This interaction inhibits T-cell receptor (TCR) signaling by recruiting tyrosine phosphatase Shp2, which dephosphorylates key components of the TCR and CD28 co-stimulatory pathways . Structural studies reveal that PD-1/PD-L1 binding occurs in a trans configuration between T cells and tumor cells, suppressing cytotoxic T-cell activity and promoting immune evasion . Notably, cis interactions between PD-1 and PD-L1 on the same cell surface may further modulate immune suppression, complicating therapeutic targeting .

Tumor Microenvironment Dynamics

PD-L1 expression in tumors correlates with advanced disease stages, lymph node metastasis, and poor prognosis . Upregulation of PD-L1 is mediated by oncogenic signaling pathways such as PI3K/AKT, NF-κB, and JNK, which are activated by inflammatory cytokines (e.g., IFN-γ) in the tumor microenvironment (TME) . This adaptive resistance mechanism allows tumors to evade immune surveillance even in the presence of tumor-infiltrating lymphocytes (TILs).

Clinical Applications of PD-1/PD-L1 Monoclonal Antibodies

Limitations of Antibody-Based Therapies

Despite their efficacy, mAbs face challenges:

  • Poor Tumor Penetration: Large molecular size limits diffusion into solid tumors .

  • Immune-Related Adverse Events (irAEs): Autoimmune toxicities occur in 10–20% of patients .

  • Cost and Administration: Intravenous delivery and high production costs restrict accessibility .

Small Molecule Inhibitors (SMIs) of PD-1/PD-L1

Advantages Over Monoclonal Antibodies

SMIs offer distinct pharmacological benefits:

  • Oral Bioavailability: Enables outpatient administration and improved patient compliance .

  • Enhanced Tumor Penetration: Lower molecular weight facilitates diffusion into dense tumor stroma .

  • Cost-Effectiveness: Simplified synthesis reduces manufacturing expenses compared to biologics .

Structural Innovations in SMIs

Biphenyl-based scaffolds dominate current SMI designs due to their high affinity for the PD-1/PD-L1 interface. These compounds mimic the hydrophobic interactions of the native PD-1/PD-L1 binding groove, disrupting the immune checkpoint without triggering systemic immune activation . Computational modeling and structure-activity relationship (SAR) studies have optimized substituent groups to improve binding kinetics and metabolic stability.

Table 1: Key Structural Features of PD-1/PD-L1 SMIs

Scaffold TypeBinding Affinity (nM)Half-Life (h)Clinical Stage
Biphenyl Derivatives10–508–12Preclinical
Triazole Analogues20–1006–9Phase I
Macrocyclic Compounds5–3012–24Preclinical

Challenges and Future Directions

Biomarker-Driven Patient Stratification

While PD-L1 expression remains a primary biomarker, its predictive value varies across cancer types. Integrative models combining tumor mutational burden (TMB), microsatellite instability (MSI), and TIL density may enhance patient selection for SMIs .

Combination Therapies

Synergistic strategies under investigation include:

  • SMI + Chemotherapy: Enhanced antigen release and T-cell priming .

  • SMI + Targeted Therapies: Concurrent inhibition of oncogenic pathways (e.g., EGFR, VEGF) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator